molecular formula C15H17FN6 B2969687 4-Cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2380070-81-3

4-Cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2969687
CAS No.: 2380070-81-3
M. Wt: 300.341
InChI Key: JFRJEQGHJNBLCN-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine is a compound that belongs to the class of pyrimidine-piperazine hybrids. These compounds are known for their potential antimicrobial properties and have been studied for their effectiveness against various pathogenic bacteria .

Preparation Methods

The synthesis of 4-Cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine involves several steps. One common method includes the coupling of an aniline derivative, such as 4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)aniline, with various acid chlorides to produce carboxamide derivatives . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reaction.

Chemical Reactions Analysis

4-Cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen-containing functional groups or to convert double bonds to single bonds.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with bacterial proteins. Molecular docking studies have shown that the compound binds to penicillin-binding protein 3, which is essential for bacterial cell wall synthesis . By inhibiting this protein, the compound disrupts the cell wall synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

4-Cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its strong antimicrobial activity and its ability to bind effectively to penicillin-binding protein 3. Similar compounds include:

These compounds also exhibit antimicrobial properties but differ in their chemical structure and specific activity against different bacterial strains.

Properties

IUPAC Name

2-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN6/c16-12-8-17-15(18-9-12)22-5-3-21(4-6-22)14-7-13(11-1-2-11)19-10-20-14/h7-11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRJEQGHJNBLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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